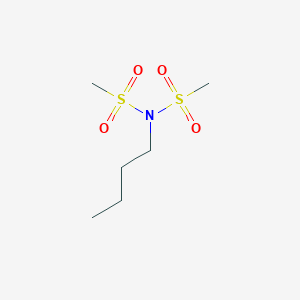![molecular formula C10H22O2Si B14390879 Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane CAS No. 88584-70-7](/img/structure/B14390879.png)
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propoxybutenyl moiety. This compound is notable for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with an appropriate alkoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biological molecules for enhanced stability and functionality.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism by which Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can lead to the formation of stable carbon-silicon bonds, which are crucial in many synthetic and industrial applications. The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethyl{[(1Z)-1-phenyl-1-propen-1-yl]oxy}silane
- Silane, trimethyl[(1-propoxy-1-butenyl)oxy]
Uniqueness
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable carbon-silicon bonds makes it particularly valuable in various applications .
Properties
CAS No. |
88584-70-7 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
trimethyl(1-propoxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-6-8-10(11-9-7-2)12-13(3,4)5/h8H,6-7,9H2,1-5H3 |
InChI Key |
CNTKGSBNKOMRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=CCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
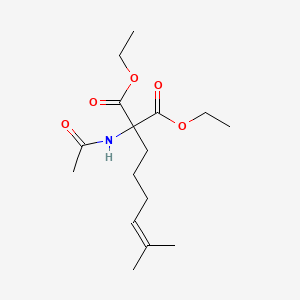
![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)

![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
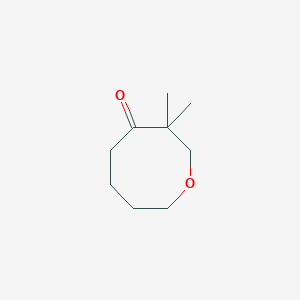
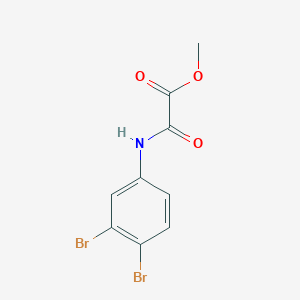
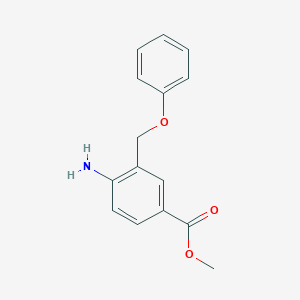
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
